molecular formula C7H9BrCl2N4 B1526099 {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride CAS No. 1354963-16-8

{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride

Numéro de catalogue: B1526099
Numéro CAS: 1354963-16-8
Poids moléculaire: 299.98 g/mol
Clé InChI: HPPMYOHAMOAWAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride. The base structure without the hydrochloride salts carries the Chemical Abstracts Service registry number 713139-54-9, while the dihydrochloride form is catalogued under CAS number 1354963-16-8. Alternative systematic names found in the literature include 3H-Imidazo[4,5-b]pyridine-2-methanamine, 6-bromo-, hydrochloride (1:2), reflecting the stoichiometric relationship between the organic base and hydrochloric acid.

The molecular formula for the base compound is C₇H₇BrN₄, with a molecular weight of 227.06 grams per mole. When considering the dihydrochloride salt, the complete molecular formula becomes C₇H₉BrN₄Cl₂, representing the addition of two equivalents of hydrochloric acid to the parent amine. The compound's InChI identifier is InChI=1S/C7H7BrN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12), providing a standardized structural representation for database searches. The corresponding InChI Key, QZHUZLIIWQQDAF-UHFFFAOYSA-N, serves as a unique molecular identifier across chemical databases.

The canonical SMILES notation C1=C(C=NC2=C1NC(=N2)CN)Br offers a linear representation of the molecular structure, clearly indicating the bromine substitution and the methanamine group positioning. This notation facilitates computational analysis and structure-activity relationship studies. The compound belongs to the broader class of brominated imidazopyridines, specifically categorized as a 6-bromo-substituted imidazo[4,5-b]pyridine derivative with primary amine functionality.

Molecular Structure Analysis: X-ray Crystallography and Density Functional Theory Calculations

Single-crystal X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of related imidazo[4,5-b]pyridine compounds, revealing characteristic planar arrangements of the fused ring systems. In the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, a structurally related compound, the imidazo[4,5-b]pyridine moiety exhibits remarkable planarity with a root mean square deviation of only 0.015 Å. This planarity is crucial for the compound's biological activity and intermolecular interactions.

Recent crystallographic analysis of tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate, another closely related derivative, demonstrated that the imidazole and pyridine rings maintain strict coplanarity with a maximum deviation of 0.006 Å. This structural rigidity is attributed to the aromatic character of the fused ring system and contributes significantly to the compound's stability. The crystal structure reveals intermolecular hydrogen bonding patterns, with molecules linked through N-H⋯O hydrogen bonds forming chain-like arrangements parallel to the crystallographic axes.

Density functional theory calculations conducted at the B3LYP/6-31G++(d,p) level of theory have been employed to investigate the electronic properties of 6-bromo-imidazo[4,5-b]pyridine derivatives. These computational studies reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and potential interactions with biological targets. The calculated molecular electrostatic potential maps indicate regions of electrophilic and nucleophilic character, with the bromine atom contributing significantly to the electrophilic nature of the molecule.

Hirshfeld surface analysis has been utilized to quantify intermolecular interactions in the crystal lattice, providing detailed information about the relative contributions of different contact types. These analyses reveal that hydrogen bonding interactions dominate the crystal packing, with significant contributions from halogen⋯halogen and π⋯π stacking interactions. The computational results support experimental observations regarding the compound's stability and packing arrangements in the solid state.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Profiles

Nuclear magnetic resonance spectroscopy has proven invaluable for structural elucidation of {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine derivatives. Proton nuclear magnetic resonance spectroscopy typically reveals characteristic chemical shifts corresponding to the aromatic protons of the imidazo[4,5-b]pyridine core system. The proton adjacent to the bromine substituent typically appears as a singlet around 7.8 parts per million, while the pyridine ring proton exhibits a chemical shift around 8.2 parts per million.

The methanamine protons appear as a characteristic singlet around 4.0 parts per million in deuterated dimethyl sulfoxide, with the amine protons often exchangeable and appearing as a broad signal around 2.5-3.0 parts per million. Time-dependent nuclear magnetic resonance studies have been employed to monitor synthetic transformations, revealing the progressive formation of the imidazo[4,5-b]pyridine ring system through cyclization and aromatization processes.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl and aromatic carbons appearing in their expected regions. The carbon bearing the bromine substituent typically appears around 108-112 parts per million, while the methylene carbon of the methanamine group resonates around 38-42 parts per million. These spectroscopic signatures serve as fingerprints for structural confirmation and purity assessment.

Infrared spectroscopy reveals characteristic absorption bands corresponding to N-H stretching vibrations around 3300-3400 wavenumbers, C-H aromatic stretching around 3000-3100 wavenumbers, and C=N stretching vibrations in the 1600-1650 wavenumber region. The presence of the imidazo[4,5-b]pyridine core is confirmed by the appearance of characteristic aromatic C=C and C=N stretching frequencies. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 227 for the base compound, with characteristic fragmentation patterns showing loss of the methanamine group and subsequent ring fragmentations.

Physicochemical Properties: Solubility, Proton Dissociation Constants, and Thermal Stability

The physicochemical properties of this compound significantly influence its potential applications in pharmaceutical research and development. The compound exhibits enhanced water solubility compared to its free base form due to salt formation with hydrochloric acid, making it more amenable to biological testing and formulation development. The dihydrochloride salt typically appears as a light yellow to brown powder or crystalline solid, with storage recommendations at temperatures between 2-8°C to maintain stability.

Thermal analysis reveals important stability characteristics, with the related compound (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibiting a melting point range of 230-233°C and a calculated boiling point of 463.5°C. These thermal properties suggest significant thermal stability, which is advantageous for synthetic manipulations and storage conditions. The presence of the bromine substituent and the imidazo[4,5-b]pyridine core contribute to the compound's thermal robustness through aromatic stabilization and halogen interactions.

The compound's proton dissociation characteristics are influenced by the presence of multiple nitrogen atoms within the heterocyclic framework, with the methanamine group serving as a primary site for protonation. The formation of the dihydrochloride salt indicates that two equivalents of hydrochloric acid are required for complete protonation, suggesting the involvement of both the methanamine nitrogen and one of the ring nitrogens in acid-base equilibria. This dual protonation behavior significantly impacts the compound's solubility profile and potential biological interactions.

Storage and handling recommendations emphasize the need for protection from moisture and light to prevent degradation. The compound's stability under various pH conditions has not been extensively documented, though the formation of stable hydrochloride salts suggests reasonable stability under acidic conditions. The molecular density and other thermodynamic properties remain to be fully characterized, though computational predictions based on structural parameters provide estimates for these properties.

Propriétés

IUPAC Name

(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4.2ClH/c8-4-1-5-7(10-3-4)12-6(2-9)11-5;;/h1,3H,2,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPMYOHAMOAWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-16-8
Record name {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₇BrN₄
  • Molecular Weight : 225.98596 g/mol
  • SMILES : C1=C(C=NC2=C1NC(=N2)CN)Br
  • InChIKey : QZHUZLIIWQQDAF-UHFFFAOYSA-N

The compound features a brominated imidazo-pyridine structure, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

1. Anticancer Activity

Research indicates that imidazo-pyridine derivatives exhibit anticancer properties, particularly as kinase inhibitors. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that an imidazo[4,5-b]pyridine derivative inhibited FLT3-ITD-positive acute myeloid leukemia (AML) tumor growth in xenograft models following oral administration .

2. Antifibrotic Properties

In vitro studies have suggested that certain derivatives can inhibit collagen expression and reduce extracellular matrix deposition. This suggests potential applications in treating fibrotic diseases. For example, compounds structurally related to this compound were observed to reduce the expression of COL1A1 in hepatic stellate cells, indicating their antifibrotic potential .

3. Kinase Inhibition

The compound's structure suggests it may interact with various kinases involved in cellular signaling pathways. In particular, studies have highlighted the role of imidazo-pyridine derivatives as dual inhibitors of FLT3 and Aurora kinases, which are critical in cancer progression .

Case Studies and Research Findings

StudyFindings
Study on FLT3 InhibitionDemonstrated significant inhibition of tumor growth in AML models with a similar imidazo-pyridine structure .
Antifibrotic ActivityCompounds reduced COL1A1 expression in hepatic stellate cells, indicating potential for anti-fibrotic drug development .
Kinase ProfilingIdentified multiple kinase targets for imidazo-pyridine derivatives, suggesting broad therapeutic applications .

The biological activity of this compound can be attributed to:

  • Inhibition of Protein Kinases : By mimicking ATP binding sites, the compound may effectively inhibit key kinases.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Fibrosis Pathways : The reduction of collagen synthesis suggests interference with TGF-beta signaling pathways.

Applications De Recherche Scientifique

Biological Activities

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Key areas of interest include:

  • Kinase Inhibition :
    • Recent studies have identified {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which is implicated in inflammatory responses and autoimmune diseases. This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Anticancer Properties :
    • The compound's structural similarity to other known kinase inhibitors positions it as a candidate for anticancer drug development. It may exhibit selective cytotoxicity against cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that imidazo[4,5-b]pyridine derivatives can provide neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific role of {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine in this context remains to be fully elucidated but represents a promising area for future research.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for drug design:

  • Lead Compound Development :
    • Its ability to inhibit specific kinases can serve as a lead compound for developing new anti-inflammatory or anticancer agents. Structure-activity relationship (SAR) studies could optimize its pharmacological properties.
  • Synthesis of Analogues :
    • The compound can be modified to create analogues with enhanced potency or selectivity for particular biological targets. This approach is crucial in medicinal chemistry to refine drug candidates before clinical trials.

Case Study 1: RIPK2 Inhibition

A study published in a patent application highlighted the use of imidazo[4,5-b]pyridine derivatives as RIPK2 inhibitors. The results indicated that these compounds could effectively reduce inflammation markers in vitro and in vivo models of autoimmune diseases .

Case Study 2: Anticancer Activity

Research conducted on related imidazo compounds demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound may follow similar pathways, making it a candidate for further exploration in cancer therapy.

Comparaison Avec Des Composés Similaires

Key Structural Features

  • Methanamine side chain : Provides a primary amine for salt formation (dihydrochloride) and possible hydrogen-bonding interactions.
  • Imidazo[4,5-b]pyridine core : A privileged scaffold in medicinal chemistry, often associated with kinase inhibition or antiviral activity .

Physicochemical Data

  • Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 143.0 to 149.0 Ų, indicating moderate molecular size and polarity .
  • SMILES : C1=C(C=NC2=C1NC(=N2)CN)Br .

Current Research Status No direct biological or pharmacological data are available for this compound in the literature, highlighting a gap in its characterization .

Structural Analogues and Substitution Effects

The following table compares structural analogues of imidazo[4,5-b]pyridine derivatives, focusing on substituents and properties:

Compound Name Substituents Molecular Formula Key Features Biological Activity (If Known) Reference
{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride Br (position 6), NH₂CH₂ (position 2) C₇H₇BrN₄·2HCl Bromine enhances steric/electronic effects; dihydrochloride improves solubility. No reported data.
(3H-Imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride H (position 6), NH₂CH₂ (position 2) C₇H₁₀Cl₂N₄ Lacks bromine; similar amine side chain. Used in kinase inhibitor research.
2-(3H-Imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride H (position 6), NH₂CH₂CH₂ (position 2) C₈H₁₂Cl₂N₄ Ethylamine side chain increases flexibility. Intermediate in antiviral drug synthesis.
4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile Br (position 6), benzonitrile (position 2) C₁₃H₇BrN₄ Aromatic nitrile group enhances π-π stacking. Moderate cytotoxicity in cancer cell lines.
N-(3-Chloro-4-fluorophenyl)-imidazo[4,5-b]pyridine carboximidamide Cl/F-phenyl (position 7), carboximidamide C₂₀H₂₂ClFN₆O₂ Bulky aryl substituent; carboximidamide for target engagement. Potential kinase inhibitor (patented).

Méthodes De Préparation

Core Synthesis: Imidazo[4,5-b]pyridine Framework Formation

The imidazo[4,5-b]pyridine scaffold is commonly synthesized via cyclization reactions starting from 2,3-diaminopyridine derivatives. The typical approach involves:

Bromination at the 6-Position

Selective bromination is achieved by:

  • Treating the imidazo[4,5-b]pyridine intermediate with brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • The reaction conditions are optimized to selectively introduce bromine at the 6-position without affecting other reactive sites.
  • Parameters such as solvent, temperature, and reaction time are critical to achieve high regioselectivity and yield.

Formation of the Dihydrochloride Salt

To improve solubility and stability:

  • The free base {6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine is treated with hydrochloric acid in stoichiometric amounts.
  • The resulting dihydrochloride salt precipitates out as a powder, which can be isolated by filtration and drying.
  • This salt form is preferred for storage and handling in research and industrial applications.

Industrial Scale Considerations

  • Industrial production often employs continuous flow reactors to enhance reaction control, safety, and scalability.
  • Automated synthesis platforms may be used to optimize reaction parameters and improve yields.
  • Purification techniques such as crystallization and chromatography are applied to achieve high purity (typically >95%) of the final dihydrochloride salt.
  • Quality control includes verifying molecular structure via spectroscopic methods and confirming purity by chromatographic analysis.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes
Core cyclization 2,3-Diaminopyridine + Acetic anhydride Forms imidazo[4,5-b]pyridine scaffold
Bromination at 6-position N-Bromosuccinimide (NBS), solvent, RT Selective bromination, control temperature
Methanamine introduction Aminomethyl reagent or reductive amination Functionalization at 2-position
Salt formation HCl (2 equivalents), solvent (e.g., EtOH) Produces dihydrochloride salt powder
Purification Crystallization, chromatography Ensures >95% purity

Research Findings and Notes

  • The selective bromination step is critical and requires careful monitoring to avoid polybromination or degradation.
  • Reductive amination methods for methanamine introduction are favored for their mild conditions and good yields.
  • The dihydrochloride salt form exhibits improved aqueous solubility and is more stable under ambient conditions, facilitating handling and storage.
  • No direct literature detailing alternative synthetic routes or novel catalysts for this compound was found, indicating the standard methods described remain authoritative.

Q & A

Basic: What established synthetic routes are available for preparing 6-bromo-1H-imidazo[4,5-b]pyridine derivatives, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves condensation of 6-bromo-pyridine-2,3-diamine with aldehydes (e.g., pyrazole-4-carboxaldehydes) under reflux in ethanol or via microwave irradiation . Microwave-assisted methods reduce reaction times (from hours to minutes) and improve yields (>80%) compared to conventional heating . Critical factors include:

  • Catalyst selection : Ammonium metavanadate (NH4_4VO3_3) enhances cyclization efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Excessive heat may lead to bromine displacement side reactions.

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound and its derivatives?

Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:

Crystallization : Dissolve the compound in methanol/ethyl acetate and slowly evaporate to obtain diffraction-quality crystals .

Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 293 K.

Refinement : Analyze planarity (r.m.s. deviation <0.02 Å for fused rings) and hydrogen-bonding networks (e.g., N–H···O dimers with bond lengths ~2.8 Å) .

Validation : Compare experimental bond angles with DFT-optimized geometries to confirm accuracy.

Basic: What are the solubility and formulation challenges for this dihydrochloride salt in biological assays?

Answer:
The dihydrochloride form enhances aqueous solubility (~50 mg/mL in water at 25°C) but may precipitate in high-ionic-strength buffers. Mitigation strategies:

  • pH adjustment : Use phosphate-buffered saline (PBS, pH 7.4) to prevent HCl dissociation .
  • Co-solvents : Add 10% DMSO or PEG-400 for in vitro assays requiring >1 mM concentrations .
  • Lyophilization : Stabilize the compound for long-term storage by freeze-drying in 5% mannitol.

Advanced: How can researchers optimize microwave-assisted synthesis to achieve higher purity and scalability?

Answer:
Methodological optimization :

  • Power modulation : Use pulsed microwave irradiation (50–100 W cycles) to prevent thermal degradation .
  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of diamine to aldehyde to minimize unreacted starting material .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate >95% pure product .
    Scalability : Transition from sealed vessels to continuous-flow reactors to handle multi-gram batches while retaining yield advantages .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence the compound’s stability and reactivity?

Answer:
X-ray data reveal N–H···O hydrogen-bonded dimers (2.76–2.82 Å) that stabilize the solid-state structure but may reduce solubility . Implications:

  • Reactivity : The planar imidazo[4,5-b]pyridine core facilitates π-stacking in target binding (e.g., kinase inhibitors).
  • Derivatization : Allylation at N3 (using allylbromide/K2_2CO3_3) disrupts dimerization, enhancing solubility for biological testing .
  • Hydration : Hygroscopic dihydrochloride salts require anhydrous storage to prevent hydrolysis.

Advanced: What analytical approaches resolve discrepancies between experimental and computational collision cross-section (CCS) data?

Answer:
Discrepancies often arise from adduct formation (e.g., [M+H]+^+ vs. [M+Na]+^+). Mitigation strategies:

Ion mobility spectrometry (IMS) : Calibrate using polyalanine standards to align experimental CCS with theoretical values (e.g., 131.5 Ų for [M+H]+^+) .

DFT benchmarking : Compare CCS predictions from molecular dynamics simulations (AMBER force field) with IMS data .

Adduct uniformity : Use ammonium acetate buffer to favor [M+H]+^+ adducts and minimize sodium adduct interference .

Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR) for kinase inhibition?

Answer:
SAR-driven derivatization :

  • Core modifications : Introduce methyl/allyl groups at N3 to modulate steric hindrance (e.g., 3-allyl derivatives show 10× higher Aurora A inhibition) .
  • Side-chain variations : Replace the methanamine group with carboximidamide (using Hunig’s base) to enhance target affinity .
  • Biological evaluation : Use fluorescence polarization assays (IC50_{50} determination) and molecular docking (PDB: 2J50) to prioritize lead compounds .

Advanced: What strategies address conflicting NMR data in characterizing synthetic intermediates?

Answer:
Conflicts often stem from tautomerism or paramagnetic impurities. Resolution steps:

2D NMR : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC to assign ambiguous proton environments (e.g., imidazole NH vs. amine NH2_2) .

Deuterium exchange : Identify labile protons (e.g., NH groups) by comparing spectra in D2_2O vs. DMSO-d6_6.

Paramagnetic quenching : Add EDTA to chelate trace metal ions causing line broadening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.